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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
(Rac)-Tivantinib (also known as ARQ 197) is a potent and selective, non-ATP-competitive

inhibitor of the c-MET receptor tyrosine kinase.[1][2] While initially developed as a highly

specific c-MET inhibitor, further research has revealed its activity against other cellular targets,

including Glycogen Synthase Kinase 3α (GSK3α), Glycogen Synthase Kinase 3β (GSK3β),

and its ability to disrupt microtubule polymerization.[3] These application notes provide detailed

protocols for utilizing (Rac)-Tivantinib in various kinase and cellular assays to investigate its

mechanism of action and therapeutic potential.
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Kinase Target (Rac)-Tivantinib IC₅₀/Kᵢ Assay Conditions

c-MET Kᵢ: 355 nM

Cell-free assay with

recombinant human c-MET.[2]

[4]

c-MET IC₅₀: 100 - 300 nM

Inhibition of constitutive or

HGF-induced c-MET

phosphorylation in various

cancer cell lines.[4]

GSK3α
Potent inhibition (upper nM

range for (-)-tivantinib)
In vitro kinase assay.

GSK3β
Weaker inhibition compared to

GSK3α for (-)-tivantinib
In vitro kinase assay.

Ron Little to no activity Cell-free assay.[1]

EGFR No inhibition Cell-free assay.[1]

InsR No inhibition Cell-free assay.[1]

PDGFRα No inhibition Cell-free assay.[1]

FGFR1/4 No inhibition Cell-free assay.[1]

225 other kinases No significant inhibition Kinase panel screening.[3]

Table 2: Cellular Activity of Tivantinib in Cancer Cell
Lines
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Cell Line Cancer Type Tivantinib GI₅₀/IC₅₀
Key Genetic
Features

A549
Non-Small Cell Lung

Cancer
~0.38 µM

KRAS mutant, c-MET

independent

H460
Non-Small Cell Lung

Cancer

Similar to c-MET

addicted lines

KRAS mutation, no

MET amplification

EBC1
Non-Small Cell Lung

Cancer
~0.36 - 0.8 µM

c-MET amplified, c-

MET addicted

MKN45 Gastric Cancer ~0.36 - 0.8 µM
c-MET amplified, c-

MET addicted

SNU638 Gastric Cancer ~0.36 - 0.8 µM c-MET addicted

HT29 Colon Cancer
IC₅₀: ~10 µM (for c-

MET phosphorylation)

MDA-MB-231 Breast Cancer
IC₅₀: ~10 µM (for c-

MET phosphorylation)
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Tivantinib's Dual Mechanism of Action
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Caption: Tivantinib inhibits c-MET signaling and disrupts microtubule dynamics.
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In Vitro c-MET Kinase Activity Assay Workflow

Start

Prepare Reagents:
- Recombinant c-MET

- (Rac)-Tivantinib dilutions
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- ATP (with [γ-³²P]ATP or for non-radioactive detection)
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Incubate c-MET with Tivantinib
(Pre-incubation)

Initiate Kinase Reaction
(Add ATP and Substrate)
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Detect Substrate Phosphorylation
(e.g., Autoradiography, ELISA, Luminescence)
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End

Click to download full resolution via product page

Caption: Workflow for an in vitro c-MET kinase activity assay with Tivantinib.
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Experimental Protocols
In Vitro c-MET Kinase Activity Assay (Radiometric)
This protocol is adapted from established methods for tyrosine kinase assays and is suitable

for determining the IC₅₀ of (Rac)-Tivantinib against c-MET.

Materials:

Recombinant human c-MET enzyme

(Rac)-Tivantinib

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP solution (containing [γ-³²P]ATP)

Substrate: Poly(Glu,Tyr) 4:1

Phosphocellulose paper

0.5% Phosphoric Acid

Scintillation counter

Procedure:

Prepare serial dilutions of (Rac)-Tivantinib in DMSO, then dilute further in Kinase Assay

Buffer. The final DMSO concentration in the assay should be ≤1%.

In a microcentrifuge tube, add 10 µL of the diluted (Rac)-Tivantinib or vehicle control

(DMSO in Kinase Assay Buffer).

Add 20 µL of recombinant c-MET enzyme solution (pre-diluted in Kinase Assay Buffer) to

each tube.

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
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Prepare the reaction mix by adding 10 µL of Poly(Glu,Tyr) substrate and 10 µL of ATP

solution (containing [γ-³²P]ATP).

Initiate the kinase reaction by adding 20 µL of the reaction mix to the enzyme/inhibitor

solution. The final reaction volume is 50 µL.

Incubate the reaction for 20-30 minutes at 30°C.

Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose paper

strip.

Wash the phosphocellulose paper strips three times for 5 minutes each in 0.5% phosphoric

acid.

Air dry the paper strips and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle

control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis of c-MET Phosphorylation in
Cells
This protocol allows for the assessment of Tivantinib's effect on c-MET autophosphorylation in

a cellular context.

Materials:

Cancer cell line of interest (e.g., MKN45, EBC-1)

Complete cell culture medium

(Rac)-Tivantinib

Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of (Rac)-Tivantinib (e.g., 0.1, 0.5, 1, 5 µM) for a

specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

For ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before Tivantinib

treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before cell lysis.

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total c-MET and β-actin as loading controls.

In Vitro Microtubule Polymerization Assay
This assay determines the effect of (Rac)-Tivantinib on the in vitro assembly of purified

tubulin.

Materials:

Tubulin (>99% pure)

G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

(Rac)-Tivantinib

Positive control (e.g., Nocodazole or Colchicine for depolymerization)

Negative control (vehicle, e.g., DMSO)

96-well plate

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

Reconstitute tubulin in G-PEM buffer to a final concentration of approximately 3 mg/mL.

Add various concentrations of (Rac)-Tivantinib, positive control, or vehicle to the wells of a

pre-warmed 96-well plate.

Add the reconstituted tubulin solution to each well.

Immediately place the plate in a spectrophotometer pre-heated to 37°C.
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Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance

indicates tubulin polymerization.

Plot the absorbance over time to visualize the effect of Tivantinib on microtubule

polymerization. A decrease or lack of increase in absorbance compared to the vehicle control

indicates inhibition of polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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